Sodium gualenate Sodium gualenate Sodium gualenate (Guaiazulenesulfonate sodium) is a hydrophilic derivative of guaiazulene with excellent anti-inflammatory and wound-healing effects mainly used for the treatment of duodenal ulcer, gastric ulcer and gastritis.
Brand Name: Vulcanchem
CAS No.: 6223-35-4
VCID: VC0006710
InChI: InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18);
SMILES: CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]
Molecular Formula: C15H18NaO3S
Molecular Weight: 301.4 g/mol

Sodium gualenate

CAS No.: 6223-35-4

Cat. No.: VC0006710

Molecular Formula: C15H18NaO3S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium gualenate - 6223-35-4

CAS No. 6223-35-4
Molecular Formula C15H18NaO3S
Molecular Weight 301.4 g/mol
IUPAC Name sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate
Standard InChI InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18);
Standard InChI Key ALJAEUGLKAEWPT-UHFFFAOYSA-N
Isomeric SMILES CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]
SMILES CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]
Canonical SMILES CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na]

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium gualenate, systematically named sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate, belongs to the azulene sulfonate family. Its IUPAC name reflects the presence of methyl groups at positions 3 and 8, an isopropyl group at position 5, and a sulfonate group at position 1 . The compound’s aromatic azulene core, a bicyclic structure comprising cyclopentadiene and cycloheptatriene rings, contributes to its distinctive blue coloration and stability challenges .

Table 1: Key Chemical Properties of Sodium Gualenate

PropertyValueSource
CAS Number6223-35-4
Molecular FormulaC15H17NaO3S\text{C}_{15}\text{H}_{17}\text{NaO}_3\text{S}
Molecular Weight300.35 g/mol
Melting Point98°C (lit.)
Solubility30 mg/mL in DMSO
StabilityDecomposes under light/heat

Pharmacological Profile and Mechanism of Action

Anti-Inflammatory and Anti-Ulcer Effects

Sodium gualenate exerts dual anti-inflammatory and cytoprotective actions through multiple pathways:

  • Histamine Release Inhibition: Direct suppression of histamine release from mast cells reduces mucosal inflammation .

  • Prostaglandin E2 (PGE2) Upregulation: Enhanced PGE2 synthesis promotes mucosal repair and granulation tissue formation .

  • Antioxidant Activity: Neutralizes reactive oxygen species (ROS), mitigating oxidative stress in gastric mucosa .

In a murine model, sodium gualenate reduced leukocyte emigration by 62% following fMLP-induced inflammation, underscoring its anti-inflammatory potency .

Anti-Pepsin Activity

The compound inhibits pepsin activity by 40–50% at concentrations of 10–100 μM, preventing mucosal erosion in gastric ulcers . This action complements its acid-neutralizing effects, making it superior to traditional antacids.

Table 2: Pharmacological Actions of Sodium Gualenate

ActionMechanismClinical Relevance
Anti-inflammatoryHistamine suppression, PGE2 upregulationReduces gastritis severity
AntioxidantROS scavengingProtects against oxidative damage
Anti-pepticPepsin inhibitionPrevents ulcer progression

Stability and Formulation Challenges

Degradation Pathways

Sodium gualenate’s instability under ambient conditions limits its shelf life. Decomposition occurs via:

  • Photodegradation: Exposure to UV light cleaves the sulfonate group .

  • Thermal Degradation: Heating above 40°C accelerates breakdown, with 90% decomposition observed within one week .

  • Oxidative Loss: Susceptibility to air oxidation necessitates inert packaging .

Stabilization Strategies

To enhance stability, manufacturers employ:

  • Cornstarch Co-processing: Kneading with cornstarch (1:250 ratio) reduces decomposition by 70% during tablet compression .

  • Lyophilization: Freeze-drying produces stable powders for reconstitution .

  • Light-Resistant Packaging: Amber glass vials or opaque blisters prevent photodegradation .

ManufacturerPurityPrice (USD/kg)Minimum Order
Sinoway Industrial Co., Ltd.98.5%0.00–0.001 kg
Hebei Mujin Biotechnology99%0.001 kg
Hebei Zhuanglai Chemical99%10.001 kg

Pricing disparities arise from compliance with Japanese Pharmacopeia (JP) standards, which mandate stricter impurity controls .

Clinical Applications and Therapeutic Efficacy

Gastrointestinal Indications

  • Gastric/Duodenal Ulcers: In a 12-week trial, sodium gualenate (10 mg/day) healed 78% of gastric ulcers vs. 55% with placebo .

  • Gastritis: Topical gels reduce endoscopic inflammation scores by 40% in erosive gastritis .

Extra-Gastrointestinal Uses

  • Pharyngitis/Tonsillitis: Lozenges containing 2 mg sodium gualenate alleviate throat pain within 48 hours .

  • Conjunctivitis: 0.1% ophthalmic solutions reduce redness and discharge in 85% of patients .

Future Research Directions

  • Mechanistic Elucidation: Clarify the role of sodium gualenate in modulating NF-κB and Nrf2 pathways .

  • Formulation Innovation: Develop nanoparticle carriers to enhance bioavailability and stability .

  • Therapeutic Expansion: Evaluate efficacy in inflammatory bowel disease (IBD) and chemotherapy-induced mucositis .

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